molecular formula C14H13F2N3O B2757033 N-[(3,4-Difluorophenyl)-(1-methylimidazol-2-yl)methyl]prop-2-enamide CAS No. 2361642-36-4

N-[(3,4-Difluorophenyl)-(1-methylimidazol-2-yl)methyl]prop-2-enamide

货号 B2757033
CAS 编号: 2361642-36-4
分子量: 277.275
InChI 键: JDIFISOZTZFCSW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[(3,4-Difluorophenyl)-(1-methylimidazol-2-yl)methyl]prop-2-enamide, commonly known as DFP-10825, is a small molecule inhibitor that has been developed for its potential use in cancer treatment. It has been shown to have potent anti-tumor activity in preclinical studies, making it a promising candidate for further investigation.

作用机制

DFP-10825 is thought to exert its anti-tumor effects by inhibiting the activity of the enzyme histone deacetylase 6 (HDAC6). HDAC6 is involved in the regulation of several cellular processes, including cell proliferation, migration, and survival. By inhibiting HDAC6, DFP-10825 may disrupt these processes and induce cell death in cancer cells.
Biochemical and Physiological Effects
In addition to its anti-tumor effects, DFP-10825 has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, suggesting potential applications in the treatment of infectious diseases. It has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

实验室实验的优点和局限性

One advantage of DFP-10825 is its potent anti-tumor activity, which makes it a promising candidate for further investigation as a cancer treatment. However, one limitation is that its mechanism of action is not yet fully understood, which may make it difficult to optimize its use in clinical settings.

未来方向

There are several potential future directions for research on DFP-10825. One area of investigation could be the development of more potent and selective HDAC6 inhibitors, which may have improved anti-tumor activity and fewer side effects. Another area of research could be the investigation of DFP-10825 in combination with other cancer treatments, such as chemotherapy or immunotherapy, to determine if it has synergistic effects. Additionally, further studies could investigate the potential use of DFP-10825 in the treatment of infectious and inflammatory diseases.

合成方法

The synthesis of DFP-10825 involves several steps, starting with the reaction of 3,4-difluorobenzaldehyde with 1-methylimidazole to form an imidazolium salt. This salt is then reacted with propargyl bromide to form the propargylated imidazole intermediate, which is subsequently treated with acetic acid and sodium acetate to form the final product.

科学研究应用

DFP-10825 has been the subject of several scientific studies investigating its potential use in cancer treatment. In vitro studies have shown that it has potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

属性

IUPAC Name

N-[(3,4-difluorophenyl)-(1-methylimidazol-2-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2N3O/c1-3-12(20)18-13(14-17-6-7-19(14)2)9-4-5-10(15)11(16)8-9/h3-8,13H,1H2,2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDIFISOZTZFCSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(C2=CC(=C(C=C2)F)F)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3,4-Difluorophenyl)-(1-methylimidazol-2-yl)methyl]prop-2-enamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。